molecular formula C19H25N3O3S B5531423 1,3-dimethyl-5-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione

1,3-dimethyl-5-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione

Cat. No. B5531423
M. Wt: 375.5 g/mol
InChI Key: CVOKIOIHOSQNDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like this imidazolidinedione derivative involves multiple steps, starting from basic organic or inorganic substances. Although specific details on this compound's synthesis are scarce, related processes involve the formation of intermediate compounds, which are further reacted through methods such as condensation, reductive amination, and cyclization to obtain the desired product. For instance, the synthesis of 1,4-dihydropyridine derivatives from oxazolones and thiazolidinones involves treatment with primary amines, showcasing the intricate steps involved in synthesizing similar complex molecules (Stanovnik et al., 2002).

Molecular Structure Analysis

The molecular structure of this compound can be analyzed through techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These methods help in understanding the arrangement of atoms, the geometry of the molecule, and the electronic structure, which are crucial for predicting reactivity and interaction with other molecules. For example, the study of isothiazolopyridine derivatives revealed the amino tautomeric form in the crystalline state, highlighting the importance of tautomeric forms in molecular structure analysis (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

This compound is expected to participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions, due to the presence of functional groups like the imidazolidinedione and thioether. These reactions can alter the molecule's structure, leading to new compounds with different properties. For instance, the reactivity of oxazolones and thiazolidinones with primary amines to form dihydropyridine derivatives illustrates the potential chemical transformations this compound might undergo (Stanovnik et al., 2002).

Future Directions

The potential applications of this compound could be vast, depending on its physical, chemical, and biological properties. It could be of interest in the development of new pharmaceuticals, materials, or chemical reactions .

properties

IUPAC Name

1,3-dimethyl-5-[2-[4-(3-methylphenyl)sulfanylpiperidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-13-5-4-6-15(11-13)26-14-7-9-22(10-8-14)17(23)12-16-18(24)21(3)19(25)20(16)2/h4-6,11,14,16H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOKIOIHOSQNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2CCN(CC2)C(=O)CC3C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione

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